molecular formula C8H16N2O B577374 trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine CAS No. 1212157-31-7

trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine

Cat. No.: B577374
CAS No.: 1212157-31-7
M. Wt: 156.229
InChI Key: MPUPFMVCVAXZKQ-YUMQZZPRSA-N
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Description

trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine: is a heterocyclic compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol . This compound is characterized by a tetrahydrofuran ring substituted with a pyrrolidine group at the 4-position and an amine group at the 3-position. It is commonly used as a building block in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-pyrrolidinone with an appropriate amine under acidic or basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts .

Biology: The compound is used in biological research to study its effects on various biological systems. It may serve as a ligand in receptor binding studies or as a precursor for the synthesis of biologically active molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be investigated for its activity against certain diseases or as a component of drug delivery systems .

Industry: The compound finds applications in the industrial sector, particularly in the production of specialty chemicals and advanced materials. It may be used in the formulation of coatings, adhesives, and other products .

Mechanism of Action

The mechanism of action of trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • trans-4-(1-Pyrrolidinyl)tetrahydro-2-furanamine
  • trans-4-(1-Pyrrolidinyl)tetrahydro-3-thiopheneamine
  • trans-4-(1-Pyrrolidinyl)tetrahydro-3-pyridineamine

Uniqueness: trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine is unique due to its specific structural features, such as the combination of a tetrahydrofuran ring with a pyrrolidine group and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine, also known by its CAS number 1212157-31-7, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H16N2O
  • Molecular Weight : 156.23 g/mol
  • CAS Number : 1212157-31-7

The compound features a tetrahydrofuran ring with a pyrrolidine substituent, which contributes to its unique pharmacological profile.

Research indicates that this compound exhibits various biological activities primarily through modulation of neurotransmitter systems and inhibition of specific enzymes.

  • Neurotransmitter Interaction :
    • The compound has been shown to interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
  • Enzyme Inhibition :
    • Preliminary studies indicate that this compound may inhibit enzymes involved in inflammatory pathways, which could be beneficial in conditions like arthritis and other inflammatory diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
Antidepressant-like effectsIncreased serotonin levels in animal models
Anti-inflammatory propertiesReduced cytokine production in vitro
Neuroprotective effectsProtection against neuronal cell death
Antimalarial potentialInhibition of Plasmodium falciparum growth

Case Studies and Research Findings

Several studies have investigated the effects of this compound in various biological contexts:

  • Antidepressant Activity :
    • A study involving animal models indicated that administration of this compound resulted in significant increases in serotonin levels, correlating with reduced depressive behaviors. This suggests a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .
  • Anti-inflammatory Effects :
    • In vitro studies demonstrated that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This positions it as a potential candidate for developing new anti-inflammatory therapies .
  • Neuroprotection :
    • Research focusing on neurodegenerative models revealed that this compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential utility in conditions like Alzheimer's disease .

Properties

IUPAC Name

(3R,4R)-4-pyrrolidin-1-yloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-7-5-11-6-8(7)10-3-1-2-4-10/h7-8H,1-6,9H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUPFMVCVAXZKQ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2COCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@H]2COC[C@@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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